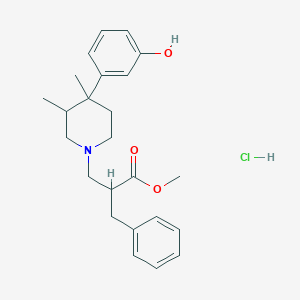

4-(3-Hydroxyphenyl)-3,4-dimethyl-alpha-(phenylmethyl)-1-piperidinepropanoic acid methyl ester hydrochloride

Cat. No. B8545798

M. Wt: 418.0 g/mol

InChI Key: STVBVOVJMOPCKS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05434171

Procedure details

Purity: 96.2% ((αS, 3R, 4R) -4-(3-hydroxyphenyl)-3,4-dimethyl-α- (phenylmethyl)-1-piperidinepropanoic acid methyl ester hydrochloride, 2.9% (αR, 3R, 4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-(α-(phenylmethyl)-1-piperidinepropanoic acid methyl ester hydrochloride and 0.7% (αS, 3R, 4R)-4-(3-hydroxyphenyl)-3,4 -dimethyl-α-(phenylmethyl)-1-piperidinepropanoic acid monohydrate (HPLC area %). mp 230°-232 ° C. (dec), IR (KBr): 3174, 1732, 1620, 1586, 1276, 785,749, 706 cm-1. 1H-NMR (DMSO-d6): d [0.78 (d, 0.85 ×3H, J=7.2 Hz) & 1.02 (d, 0.15×3H, J=7.2 Hz), diastereomeric salts], [1.28 (s, 0.15×3H), 1.34 (s, 0.85×3H), diastereomeric salts], 1.76 (br d, 1H), 2.10-2.48 (m, 2H), 2.75-3.65 (m, 12H), 6.60-6.90 (m, 3H), 7.11 (t, 1H, J=7.8 Hz), 7.15-7.35 (m, 5H), 9.43 (br s, 1H), 9.75 (br s, 1H).

[Compound]

Name

3R

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

4R

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

3R

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

4R

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

α-(phenylmethyl)-1-piperidinepropanoic acid methyl ester hydrochloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

3R

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

4R

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Name

4-(3-hydroxyphenyl)-3,4 -dimethyl-α-(phenylmethyl)-1-piperidinepropanoic acid monohydrate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Identifiers

|

REACTION_CXSMILES

|

[ClH:1].[CH3:2][O:3][C:4](=[O:29])[CH:5]([CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[CH2:6][N:7]1[CH2:12][CH2:11][C:10]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([OH:20])[CH:15]=2)([CH3:13])[CH:9]([CH3:21])[CH2:8]1.Cl.COC(=O)C(CC1C=CC=CC=1)CN1CCCCC1.O.OC1C=C(C2(C)CCN(CC(CC3C=CC=CC=3)C(O)=O)CC2C)C=CC=1.[K+].[Br-]>>[ClH:1].[CH3:2][O:3][C:4](=[O:29])[C@@H:5]([CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[CH2:6][N:7]1[CH2:12][CH2:11][C@:10]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([OH:20])[CH:15]=2)([CH3:13])[C@@H:9]([CH3:21])[CH2:8]1 |f:0.1,2.3,4.5,6.7,8.9|

|

Inputs

Step One

[Compound]

|

Name

|

3R

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[K+].[Br-]

|

Step Three

[Compound]

|

Name

|

4R

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.COC(C(CN1CC(C(CC1)(C)C1=CC(=CC=C1)O)C)CC1=CC=CC=C1)=O

|

Step Five

[Compound]

|

Name

|

3R

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

4R

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

α-(phenylmethyl)-1-piperidinepropanoic acid methyl ester hydrochloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.COC(C(CN1CCCCC1)CC1=CC=CC=C1)=O

|

Step Eight

[Compound]

|

Name

|

3R

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

4R

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

|

Name

|

4-(3-hydroxyphenyl)-3,4 -dimethyl-α-(phenylmethyl)-1-piperidinepropanoic acid monohydrate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.OC=1C=C(C=CC1)C1(C(CN(CC1)CC(C(=O)O)CC1=CC=CC=C1)C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

Cl.COC([C@H](CN1C[C@@H]([C@](CC1)(C)C1=CC(=CC=C1)O)C)CC1=CC=CC=C1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05434171

Procedure details

Purity: 96.2% ((αS, 3R, 4R) -4-(3-hydroxyphenyl)-3,4-dimethyl-α- (phenylmethyl)-1-piperidinepropanoic acid methyl ester hydrochloride, 2.9% (αR, 3R, 4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-(α-(phenylmethyl)-1-piperidinepropanoic acid methyl ester hydrochloride and 0.7% (αS, 3R, 4R)-4-(3-hydroxyphenyl)-3,4 -dimethyl-α-(phenylmethyl)-1-piperidinepropanoic acid monohydrate (HPLC area %). mp 230°-232 ° C. (dec), IR (KBr): 3174, 1732, 1620, 1586, 1276, 785,749, 706 cm-1. 1H-NMR (DMSO-d6): d [0.78 (d, 0.85 ×3H, J=7.2 Hz) & 1.02 (d, 0.15×3H, J=7.2 Hz), diastereomeric salts], [1.28 (s, 0.15×3H), 1.34 (s, 0.85×3H), diastereomeric salts], 1.76 (br d, 1H), 2.10-2.48 (m, 2H), 2.75-3.65 (m, 12H), 6.60-6.90 (m, 3H), 7.11 (t, 1H, J=7.8 Hz), 7.15-7.35 (m, 5H), 9.43 (br s, 1H), 9.75 (br s, 1H).

[Compound]

Name

3R

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

4R

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

3R

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

4R

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

α-(phenylmethyl)-1-piperidinepropanoic acid methyl ester hydrochloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

3R

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

4R

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Name

4-(3-hydroxyphenyl)-3,4 -dimethyl-α-(phenylmethyl)-1-piperidinepropanoic acid monohydrate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Identifiers

|

REACTION_CXSMILES

|

[ClH:1].[CH3:2][O:3][C:4](=[O:29])[CH:5]([CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[CH2:6][N:7]1[CH2:12][CH2:11][C:10]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([OH:20])[CH:15]=2)([CH3:13])[CH:9]([CH3:21])[CH2:8]1.Cl.COC(=O)C(CC1C=CC=CC=1)CN1CCCCC1.O.OC1C=C(C2(C)CCN(CC(CC3C=CC=CC=3)C(O)=O)CC2C)C=CC=1.[K+].[Br-]>>[ClH:1].[CH3:2][O:3][C:4](=[O:29])[C@@H:5]([CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[CH2:6][N:7]1[CH2:12][CH2:11][C@:10]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([OH:20])[CH:15]=2)([CH3:13])[C@@H:9]([CH3:21])[CH2:8]1 |f:0.1,2.3,4.5,6.7,8.9|

|

Inputs

Step One

[Compound]

|

Name

|

3R

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[K+].[Br-]

|

Step Three

[Compound]

|

Name

|

4R

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.COC(C(CN1CC(C(CC1)(C)C1=CC(=CC=C1)O)C)CC1=CC=CC=C1)=O

|

Step Five

[Compound]

|

Name

|

3R

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

4R

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

α-(phenylmethyl)-1-piperidinepropanoic acid methyl ester hydrochloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.COC(C(CN1CCCCC1)CC1=CC=CC=C1)=O

|

Step Eight

[Compound]

|

Name

|

3R

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

4R

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

|

Name

|

4-(3-hydroxyphenyl)-3,4 -dimethyl-α-(phenylmethyl)-1-piperidinepropanoic acid monohydrate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.OC=1C=C(C=CC1)C1(C(CN(CC1)CC(C(=O)O)CC1=CC=CC=C1)C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

Cl.COC([C@H](CN1C[C@@H]([C@](CC1)(C)C1=CC(=CC=C1)O)C)CC1=CC=CC=C1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |